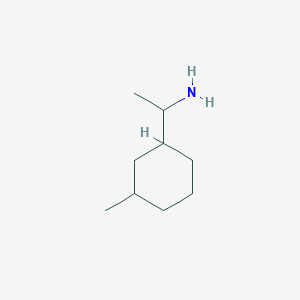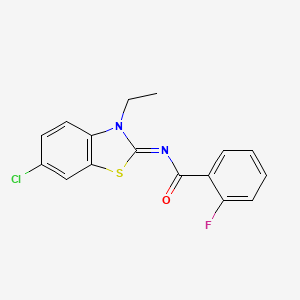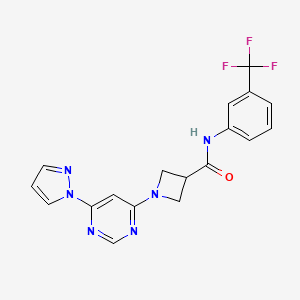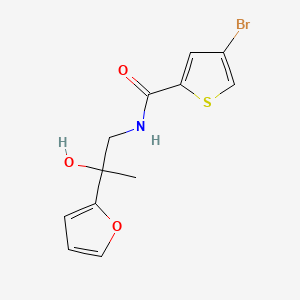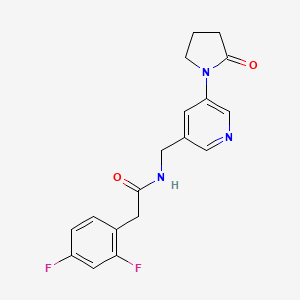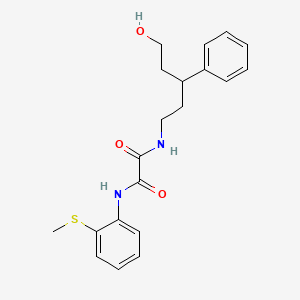![molecular formula C21H13Cl2NS B2569991 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-96-6](/img/structure/B2569991.png)
2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline, also known as DCPQ, is an organic compound belonging to the class of quinolines. DCPQ is a yellow-orange crystalline solid with a melting point of 151-153 °C. It is soluble in a variety of organic solvents, such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. DCPQ has been studied extensively in recent years, with a variety of applications in scientific research, including the synthesis of new compounds, the study of biological mechanisms, and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
One study synthesized a series of 3-heteroarylthioquinoline derivatives, showcasing the method's potential to create compounds with significant in vitro activity against Mycobacterium tuberculosis. Although not directly related to the specific compound , this research demonstrates the broader utility of sulfanyl-substituted quinolines in developing antituberculosis agents (Selvam Chitra et al., 2011).
Antimicrobial Activities
Another research direction involves the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, evaluating their antimicrobial activities. This again underscores the potential of chloro- and sulfanyl-substituted quinolines in generating new antimicrobial agents, suggesting similar possibilities for the compound of interest (N. Patel & A. R. Shaikh, 2011).
Chemiluminescence Studies
Research has also been conducted on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. This study highlights the role of sulfanyl substitution in modulating the chemiluminescent properties of organic compounds, potentially applicable to the design of novel chemiluminescent materials (N. Watanabe et al., 2010).
Sulfenylation Chemistry
The novel sulfenylation of 4-hydroxycoumarins or 4-hydroxyquinolinones using aryl- or alkylsulfonyl chloride as the sulfur source showcases an innovative approach to creating C–S bonds. This methodology could be relevant for introducing sulfanyl groups into the phenylquinoline structure, potentially enhancing its biological activity or altering its physical properties for material science applications (T. Guo & Xu-Ning Wei, 2017).
Antioxidant, Antifungal, and Antibacterial Activities
A study on arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines evaluated their antioxidant, antifungal, and antibacterial activities. Such research highlights the diverse biological activities of modified quinolines, suggesting potential research directions for exploring the biological activities of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline derivatives (L. Jyothish Kumar & V. Vijayakumar, 2017).
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-3-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-10-11-18(23)20(13-16)25-21-17(14-6-2-1-3-7-14)12-15-8-4-5-9-19(15)24-21/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWNRWIAXUNWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

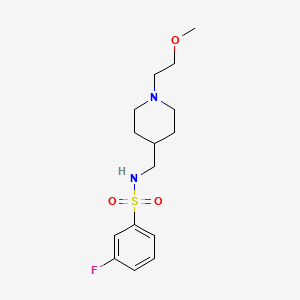
![methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569909.png)
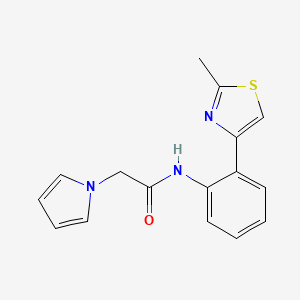
![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)

